5-Bromo-2-isopropoxybenzenesulfonamide
Overview
Description
5-Bromo-2-isopropoxybenzenesulfonamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a sulfonamide group attached to a benzene ring. These functional groups contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of brominating agents, such as bromine or N-bromosuccinimide, and the reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isopropoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
5-Bromo-2-isopropoxybenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase, the compound can disrupt folic acid synthesis, leading to antibacterial effects . Additionally, its bromine and isopropoxy groups may contribute to its binding affinity and specificity for other molecular targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Another brominated benzene derivative with different functional groups.
5-Bromo-2-aryl benzimidazole: A compound with a similar bromine substitution but different core structure.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A compound used in the synthesis of therapeutic agents
Uniqueness
5-Bromo-2-isopropoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is crucial for its potential antibacterial properties, setting it apart from other brominated benzene derivatives .
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKLZXHIJQUVIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247695-27-7 | |
Record name | 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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